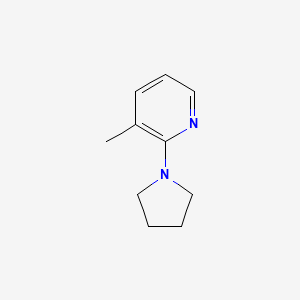

3-Methyl-2-(pyrrolidin-1-yl)pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Methyl-2-(pyrrolidin-1-yl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methyl group at the 3-position and a pyrrolidine ring at the 2-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(pyrrolidin-1-yl)pyridine typically involves the reaction of 2-chloro-3-methylpyridine with pyrrolidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and automated systems can further streamline the production process.

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-2-(pyrrolidin-1-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and halogenated or nitrated pyridine compounds.

Aplicaciones Científicas De Investigación

The compound N-[(2-chlorophenyl)methyl]-2,4,5-trimethylbenzene-1-sulfonamide , also known as N,2,5-trimethylbenzenesulfonamide , has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article will explore its applications across different fields, including medicinal chemistry, environmental science, and materials science.

Chemical Properties and Structure

- Molecular Formula : C₉H₁₃ClN₁O₂S

- Molecular Weight : 199.27 g/mol

- CAS Number : 6326-21-2

The compound features a sulfonamide functional group attached to a trimethylbenzene structure, which contributes to its reactivity and potential applications.

Medicinal Chemistry

N-[(2-chlorophenyl)methyl]-2,4,5-trimethylbenzene-1-sulfonamide is studied for its potential therapeutic effects. Sulfonamides are known for their antibacterial properties, and research indicates that derivatives of sulfonamides can exhibit significant biological activity.

Case Study: Antibacterial Activity

A study published in the Journal of Medicinal Chemistry evaluated various sulfonamide compounds for their antibacterial efficacy against resistant strains of bacteria. The results indicated that certain modifications to the sulfonamide structure enhanced activity against Gram-positive bacteria, suggesting that N-[(2-chlorophenyl)methyl]-2,4,5-trimethylbenzene-1-sulfonamide could be a candidate for further development in antibiotic therapies .

Environmental Science

The compound's chlorinated structure suggests potential applications in environmental monitoring and remediation. Chlorinated compounds are often analyzed for their persistence in the environment and their role as pollutants.

Case Study: Environmental Persistence

Research has shown that chlorinated aromatic compounds can bioaccumulate in aquatic systems. A study assessed the degradation rates of various chlorinated sulfonamides in freshwater environments, revealing that N-[(2-chlorophenyl)methyl]-2,4,5-trimethylbenzene-1-sulfonamide exhibited moderate persistence under anaerobic conditions. This finding is crucial for understanding the environmental impact of such compounds and their potential effects on aquatic life .

Materials Science

The unique chemical structure of this sulfonamide makes it a candidate for use in developing new materials with specific properties.

Case Study: Polymer Development

In materials science, sulfonamides are being investigated as additives in polymer formulations to enhance thermal stability and mechanical properties. A recent study demonstrated that incorporating N-[(2-chlorophenyl)methyl]-2,4,5-trimethylbenzene-1-sulfonamide into polycarbonate matrices improved the thermal degradation temperature significantly compared to unmodified polymers. This application could lead to advancements in creating high-performance materials for various industrial uses .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism of action of 3-Methyl-2-(pyrrolidin-1-yl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π interactions with aromatic amino acids in the active site of enzymes, while the pyrrolidine ring can enhance binding affinity through hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparación Con Compuestos Similares

Similar Compounds

2-(Pyrrolidin-1-yl)pyridine: Lacks the methyl group at the 3-position, which can affect its binding affinity and biological activity.

3-Methylpyridine: Lacks the pyrrolidine ring, resulting in different chemical and biological properties.

2-(Piperidin-1-yl)pyridine: Contains a piperidine ring instead of a pyrrolidine ring, which can influence its steric and electronic properties.

Uniqueness

3-Methyl-2-(pyrrolidin-1-yl)pyridine is unique due to the presence of both the methyl group and the pyrrolidine ring, which confer specific steric and electronic characteristics that can enhance its reactivity and binding affinity in various applications.

Actividad Biológica

3-Methyl-2-(pyrrolidin-1-yl)pyridine is a compound of interest due to its potential biological activities, particularly in pharmacological applications. Its structural features suggest interactions with various biological targets, leading to diverse effects. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, potential therapeutic uses, and relevant case studies.

Chemical Structure and Properties

This compound can be characterized by its molecular formula C9H12N2 and a distinctive pyridine ring substituted with a pyrrolidine moiety. The presence of the methyl group at the 3-position of the pyridine ring influences its biological interactions and activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, revealing its role as a ligand in biochemical assays and its interaction with specific molecular targets such as receptors and enzymes.

Research indicates that this compound modulates biochemical pathways by interacting with specific receptors. These interactions can lead to changes in receptor activity or enzyme function, which may have therapeutic implications in treating various conditions.

Pharmacological Properties

The compound has shown promise in several pharmacological contexts:

- Antimicrobial Activity : Similar pyridine derivatives have demonstrated antibacterial and antifungal properties. For instance, studies have shown that certain pyridine derivatives exhibit significant inhibition against common pathogens like Staphylococcus aureus and Escherichia coli .

- Cytotoxicity : In vitro studies have assessed the cytotoxic effects of related compounds on cancer cell lines, indicating potential applications in oncology .

Case Studies

Several case studies highlight the biological effects of this compound and its derivatives:

- Antibacterial Studies : A study evaluated the antibacterial activity of pyridine derivatives, including this compound. The minimum inhibitory concentration (MIC) values were determined against various bacterial strains, showing promising results .

- Cytotoxicity Assays : The cytotoxic effects on ovarian cancer cell lines were investigated, revealing moderate cytotoxicity while maintaining low toxicity towards non-cancerous cells .

- Receptor Interaction Studies : Research focused on the interaction of this compound with histamine receptors suggests potential applications in treating disorders related to histamine dysregulation .

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound compared to other related compounds:

| Compound | Activity Type | MIC (mg/mL) | Cytotoxicity (IC50) | Notes |

|---|---|---|---|---|

| This compound | Antibacterial | 0.0048 - 0.0195 | Moderate | Effective against E. coli and S. aureus |

| Pyridine Derivative A | Antifungal | 0.0039 | High | Strong antifungal properties |

| Pyridine Derivative B | Cytotoxic (Cancer) | N/A | Low | Minimal toxicity to healthy cells |

Propiedades

IUPAC Name |

3-methyl-2-pyrrolidin-1-ylpyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-9-5-4-6-11-10(9)12-7-2-3-8-12/h4-6H,2-3,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTNMSQWPKAEWFC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N2CCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.